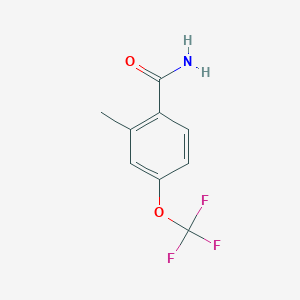

2-Methyl-4-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

2-methyl-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-5-4-6(15-9(10,11)12)2-3-7(5)8(13)14/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKHHJYCFMGGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure Analysis of 2-Methyl-4-(trifluoromethoxy)benzamide

Abstract

The meticulous elucidation of a molecule's chemical structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous structural characterization of 2-Methyl-4-(trifluoromethoxy)benzamide, a compound of interest due to the influence of its trifluoromethoxy and methyl substituents on the benzamide core. This document is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the causality behind experimental choices and the logic of data interpretation. We will explore a synergistic approach, integrating data from mass spectrometry, multinuclear NMR spectroscopy, and infrared spectroscopy, culminating in the definitive structural confirmation offered by X-ray crystallography.

Foundational Analysis: Establishing the Molecular Blueprint

The initial phase of structural analysis focuses on determining the molecular formula and identifying the key functional groups present in 2-Methyl-4-(trifluoromethoxy)benzamide. This is achieved through a combination of high-resolution mass spectrometry and infrared spectroscopy.

High-Resolution Mass Spectrometry (HRMS): Precision in Mass Determination

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.[1] For novel compounds, high-resolution mass spectrometry is indispensable for confirming the molecular formula with a high degree of confidence.

Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of 2-Methyl-4-(trifluoromethoxy)benzamide is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. Positive ionization mode is typically employed to generate the protonated molecule, [M+H]⁺.

-

Mass Analysis: The ions are guided into the TOF mass analyzer, which separates them based on their flight time to the detector, a parameter directly related to their m/z.

-

Data Interpretation: The resulting mass spectrum will show a prominent peak corresponding to the [M+H]⁺ ion. The high-resolution capability of the TOF analyzer allows for a very precise mass measurement, which can be compared to the calculated exact mass of the proposed structure.

Expected Results and Causality:

The molecular formula of 2-Methyl-4-(trifluoromethoxy)benzamide is C₉H₈F₃NO₂. The calculated monoisotopic mass is 219.0507 u. The HRMS spectrum should exhibit a peak for the [M+H]⁺ ion at m/z 220.0580. An observed mass within a few parts per million (ppm) of this calculated value provides strong evidence for the correct elemental composition.

Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural insights. For benzamides, a common fragmentation pathway is the loss of the amino group (-NH₂) to form a stable benzoyl cation.[1][2]

Caption: Workflow for High-Resolution Mass Spectrometry.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Placement: A small amount of the solid 2-Methyl-4-(trifluoromethoxy)benzamide is placed directly onto the ATR crystal.

-

Data Acquisition: An IR beam is passed through the crystal, and the sample's absorbance is measured over a range of wavenumbers.

-

Spectral Analysis: The resulting spectrum is a plot of absorbance versus wavenumber, with characteristic peaks indicating the presence of specific functional groups.

Expected Absorption Bands and Their Significance:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |

| 3350-3180 | N-H stretch | Primary Amide (-CONH₂) | Confirms the presence of the amide N-H bonds.[4][5] |

| ~1660 | C=O stretch (Amide I) | Amide Carbonyl | A strong absorption characteristic of the amide carbonyl group.[3] |

| 1620-1580 | N-H bend (Amide II) | Primary Amide | Further evidence for the primary amide functional group.[6] |

| 1300-1100 | C-F stretch | Trifluoromethoxy (-OCF₃) | Strong, characteristic absorptions confirming the presence of the trifluoromethoxy group. |

| Aromatic C-H & C=C | Aromatic Ring | Multiple bands confirming the benzene ring. |

The combination of these characteristic bands provides a molecular "fingerprint," strongly suggesting the presence of the benzamide and trifluoromethoxy moieties.

Detailed Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, we can deduce the chemical environment and neighboring atoms for each nucleus. For 2-Methyl-4-(trifluoromethoxy)benzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H and ¹³C NMR: Mapping the Carbon-Hydrogen Framework

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra on a high-field NMR spectrometer.

-

Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and multiplicities of the signals to assign the structure.

Expected ¹H NMR Spectrum:

-

Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals corresponding to the three protons on the benzene ring. The substitution pattern will dictate their chemical shifts and coupling patterns.

-

Amide Protons (δ 5.5-8.5 ppm): Two broad signals for the -NH₂ protons. These are often exchangeable with D₂O.

-

Methyl Protons (δ ~2.5 ppm): A singlet integrating to three protons, characteristic of the -CH₃ group.

Expected ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~165-170 ppm): A signal for the amide C=O carbon.

-

Aromatic Carbons (δ 110-150 ppm): Six signals for the aromatic carbons. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms.[7]

-

Trifluoromethoxy Carbon (δ ~120 ppm): A quartet with a large ¹JCF coupling constant (~257 Hz), a definitive signature of the -OCF₃ group.[7]

-

Methyl Carbon (δ ~20 ppm): A signal for the -CH₃ carbon.

¹⁹F NMR: A Unique Probe for Fluorine

¹⁹F NMR is highly sensitive and provides a clean spectrum, as ¹⁹F has a natural abundance of 100% and a large chemical shift range.[8]

Expected ¹⁹F NMR Spectrum:

A single, sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift will be characteristic of a trifluoromethoxy group attached to an aromatic ring. The absence of other fluorine signals confirms the singular nature of the fluorine-containing moiety in the molecule.

Caption: Synergistic data from multinuclear NMR experiments.

Definitive Confirmation: Single-Crystal X-ray Crystallography

While spectroscopic methods provide powerful evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[9][10][11] This technique is capable of determining the precise bond lengths, bond angles, and overall molecular conformation.[12]

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: High-quality single crystals of 2-Methyl-4-(trifluoromethoxy)benzamide are grown, typically by slow evaporation of a solvent.

-

Data Collection: A suitable crystal is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.

Insights Gained from X-ray Crystallography:

-

Unambiguous Connectivity: Confirms the bonding arrangement deduced from NMR.

-

Molecular Geometry: Provides precise measurements of all bond lengths and angles.

-

Conformation: Reveals the preferred spatial orientation of the methyl and trifluoromethoxy groups relative to the benzamide plane.

-

Intermolecular Interactions: Elucidates how the molecules pack in the crystal lattice, revealing details about hydrogen bonding and other non-covalent interactions.

Conclusion

The comprehensive structural analysis of 2-Methyl-4-(trifluoromethoxy)benzamide exemplifies a rigorous, multi-faceted approach that is essential in modern chemical science. The initial investigation with high-resolution mass spectrometry and infrared spectroscopy establishes the molecular formula and key functional groups. Subsequently, a suite of multinuclear NMR experiments provides a detailed map of the atomic connectivity. Finally, single-crystal X-ray crystallography delivers an unambiguous, three-dimensional representation of the molecule. The convergence of data from these orthogonal techniques provides an unshakeable foundation of evidence, ensuring the absolute structural integrity of the compound and enabling its confident use in further research and development.

References

- Filo. (2026, February 3).

- Benchchem.

- ACS Publications. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Journal of the American Society for Mass Spectrometry.

- The University of Queensland. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences.

- Excillum. Small molecule crystallography.

- JEOL Ltd.

- NMR Spectra of Benzenes Containing Trifluoromethyl Groups.

- Wikipedia. X-ray crystallography.

- Rigaku. What Is Small Molecule Crystal Structure Analysis?

- ChemicalBook. 886500-54-5(2-METHOXY-4-(TRIFLUOROMETHYL)BENZAMIDE) Product Description.

- AZoM. (2017, December 18).

-

ResearchGate. Benzamide-simplified mass spectrum[1]. | Download Scientific Diagram.

- The fe

- (2021, April 1). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.

- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.

- BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY Текст научной статьи по специальности - КиберЛенинка.

- Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.

- ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.

- PMC.

- CDN. Infrared Spectroscopy.

- Semantic Scholar. The NMR spectra of aromatic fluorocarbons trifluoromethyl- and methoxy-substituted fluorobenzenes.

- Chemistry Educ

- ResearchGate.

- Sigma-Aldrich. N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide.

- National Institute of Standards and Technology. Benzamide - the NIST WebBook.

- ACS Publications. Conformational Study of 9-Dehydro-9-Trifluoromethyl Cinchona Alkaloids via 19F NMR Spectroscopy: Emergence of Trifluoromethyl Moiety as a Conformational Stabilizer and a Probe | Journal of the American Chemical Society.

- PubChem. 4-Fluoro-2-(trifluoromethyl)benzamide | C8H5F4NO | CID 605690.

- Chemistry LibreTexts. (2023, August 29).

- 2-Fluoro-4-(trifluoromethyl)benzamide - the NIST WebBook.

- 摩熵化学. 2-Methyl-4-(trifluoromethoxy)benzamide - CAS号——.

- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.

- Cheméo. Chemical Properties of 4-(Trifluoromethyl)benzamide (CAS 1891-90-3).

- (2018, May 22).

- Sigma-Aldrich. 2-Methyl-4-(trifluoromethoxy)benzamide | 261951-90-0.

Sources

- 1. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azom.com [azom.com]

- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 10. excillum.com [excillum.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. rigaku.com [rigaku.com]

physicochemical properties of 2-Methyl-4-(trifluoromethoxy)benzamide

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(trifluoromethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

2-Methyl-4-(trifluoromethoxy)benzamide belongs to a class of compounds that holds significant interest in modern medicinal chemistry. Its structure combines a classic benzamide core, prevalent in numerous approved drugs, with two key functional groups that profoundly influence its physicochemical profile: a methyl group and a trifluoromethoxy (-OCF3) group. The strategic incorporation of fluorinated moieties like -OCF3 is a cornerstone of contemporary drug design, often employed to enhance metabolic stability, membrane permeability, and binding affinity.[1][2][3] The trifluoromethoxy group, in particular, is one of the most lipophilic substituents used by medicinal chemists, a property that can dramatically alter a molecule's pharmacokinetic and pharmacodynamic behavior.[4]

This guide serves as a comprehensive manual for the physicochemical characterization of 2-Methyl-4-(trifluoromethoxy)benzamide. As a Senior Application Scientist, the following sections are designed not merely to list properties but to provide a robust framework for their experimental determination and, crucially, their interpretation. Understanding these core characteristics is paramount, as they collectively govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its viability as a therapeutic candidate.[5][6][7]

Core Physicochemical Properties: A Framework for Analysis

A thorough understanding of a compound's fundamental properties is the bedrock of rational drug design. For 2-Methyl-4-(trifluoromethoxy)benzamide, the interplay between its aromatic system, amide linker, and lipophilic substituents creates a unique profile that requires careful experimental dissection.

Molecular Structure and Identity

The foundational step in any analysis is the unambiguous confirmation of the molecule's identity.

-

Chemical Formula: C9H8F3NO2

-

Molecular Weight: 219.16 g/mol

-

CAS Number: 171786-43-7

Lipophilicity (LogP/LogD): The Key to Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. The trifluoromethoxy group is a powerful modulator of this property.

-

Expertise & Experience: The -OCF3 group is known to be more lipophilic than the more commonly used -CF3 group (Hansch π parameter of +1.04 vs. +0.88).[1][4] This high lipophilicity can enhance membrane permeability and cellular uptake, which is often desirable for reaching intracellular targets.[8] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and non-specific protein binding, creating a delicate balance that must be optimized. The LogD value, which accounts for the ionization state of the molecule at a specific pH, will be nearly identical to LogP for this compound, as the benzamide moiety is generally considered non-ionizable under physiological conditions.

Aqueous Solubility: The Prerequisite for Absorption

For oral administration, a drug must first dissolve in the gastrointestinal fluid before it can be absorbed. Poor aqueous solubility is a leading cause of failure for drug candidates.[7]

-

Expertise & Experience: Crystalline, aromatic compounds with high lipophilicity, such as 2-Methyl-4-(trifluoromethoxy)benzamide, are often sparingly soluble in water. The strong intermolecular forces in the crystal lattice (crystal lattice energy) must be overcome by favorable interactions with water molecules. The amide group can participate in hydrogen bonding, which aids solubility, but the dominant hydrophobic nature of the substituted benzene ring presents a significant challenge. Therefore, precise experimental determination of its thermodynamic solubility is essential for guiding formulation development.

Acidity/Basicity (pKa): The Driver of pH-Dependent Behavior

The pKa value defines the strength of an acid or base and dictates the ionization state of a molecule at a given pH. This, in turn, influences solubility, permeability, and target binding.

-

Expertise & Experience: The primary amide proton in benzamides is exceptionally weakly acidic, with a pKa typically well above physiological pH (pKa of benzamide in water is ~13).[9] For practical purposes in drug discovery, 2-Methyl-4-(trifluoromethoxy)benzamide can be considered a neutral compound. This simplifies its characterization, as its solubility and lipophilicity will not vary significantly across the pH range found in the human body.

Solid-State Properties: Melting Point and Crystallinity

The melting point (Mp) is a fundamental indicator of a compound's purity and the strength of its crystal lattice.

-

Expertise & Experience: A sharp melting point is indicative of a highly pure, crystalline solid. For related compounds like 2-(Trifluoromethyl)benzamide, the melting point is in the range of 160-164 °C.[10][11] A similar range might be expected for the title compound. This information is vital for quality control and for downstream solid-state characterization studies (e.g., polymorphism), which are critical for ensuring consistent bioavailability of the final drug product.

Physicochemical Data Summary

The following table summarizes the key . Where specific experimental data is not publicly available, the value is listed as "To Be Determined" with a reference to the corresponding experimental protocol.

| Property | Value | Method |

| Molecular Formula | C9H8F3NO2 | - |

| Molecular Weight | 219.16 g/mol | Calculation |

| Melting Point (Mp) | To Be Determined | Protocol 3 |

| Aqueous Solubility | To Be Determined | Protocol 4 |

| Lipophilicity (LogP) | To Be Determined | Protocol 5 |

| pKa | Not applicable (neutral) | - |

Experimental Protocols: A Practical Guide to Characterization

The trustworthiness of any physicochemical data hinges on the robustness of the experimental methods used. The following protocols are self-validating systems for the precise characterization of 2-Methyl-4-(trifluoromethoxy)benzamide.

Protocol 1: Synthesis and Purification

A reliable synthesis is the prerequisite for all subsequent characterization. This protocol is adapted from standard methods for benzamide synthesis.[12][13][14]

-

Acid Chloride Formation: To a solution of 2-Methyl-4-(trifluoromethoxy)benzoic acid (1.0 eq.) in dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature for 2-3 hours until gas evolution ceases.

-

Amidation: Cool the reaction mixture to 0 °C. Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide (2.0 eq.) dropwise.

-

Work-up: Allow the reaction to warm to room temperature and stir for 1 hour. Quench with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-Methyl-4-(trifluoromethoxy)benzamide.[15]

Protocol 2: Structural Verification

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Expected ¹H NMR signals: Aromatic protons (distinct multiplets), a methyl singlet, and a broad singlet for the -NH2 protons.

-

Expected ¹³C NMR signals: Carbons of the aromatic ring, the methyl carbon, the carbonyl carbon, and a characteristic quartet for the -OCF3 carbon due to C-F coupling.

-

Expected ¹⁹F NMR signal: A singlet corresponding to the three equivalent fluorine atoms of the -OCF3 group.[16]

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using high-resolution mass spectrometry (HRMS) with an appropriate ionization source (e.g., ESI or APCI).

-

Confirm the presence of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass.

-

Protocol 3: Melting Point Determination

-

Place a small amount of the dry, crystalline compound into a capillary tube.

-

Insert the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A pure compound should exhibit a sharp melting range of < 2 °C.

Protocol 4: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility, a critical parameter for ADME modeling.[7][17]

-

Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the suspension through a 0.45 µm filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

-

Express the result in µg/mL or µM.

Protocol 5: Lipophilicity (LogP) Determination by RP-HPLC

This is a rapid and reliable method for estimating LogP.

-

Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.

-

Develop a reversed-phase high-performance liquid chromatography (RP-HPLC) method with an isocratic mobile phase (e.g., methanol/water or acetonitrile/water).

-

Inject the standard compounds and the test compound, and record their retention times (t_R).

-

Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Generate a calibration curve by plotting the known LogP values of the standards against their calculated log(k) values.

-

Determine the LogP of 2-Methyl-4-(trifluoromethoxy)benzamide by interpolating its log(k) value onto the calibration curve.

Visualizations: Mapping the Path of Characterization

Diagrams provide a clear visual summary of complex workflows and relationships, enhancing understanding and retention.

Caption: Workflow for the synthesis and physicochemical characterization of a novel compound.

Caption: Interplay of key physicochemical properties and their impact on ADME.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. PubMed. Available from: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

-

Synthesis and analysis of amides. Royal Society of Chemistry. Available from: [Link]

-

A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed. Available from: [Link]

-

A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Available from: [Link]

-

Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage. Available from: [Link]

-

Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available from: [Link]

-

Special Issue : Discovery, Characterisation, and Development of Small Molecule Inhibitors. MDPI. Available from: [Link]

-

Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC. Available from: [Link]

-

Benzamide. Slideshare. Available from: [Link]

-

Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arenes and Heteroarenes". Angewandte Chemie. Available from: [Link]

-

Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. Available from: [Link]

-

2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide, N-methyl-. SpectraBase. Available from: [Link]

-

2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide, N-methyl- - Optional[Vapor Phase IR]. SpectraBase. Available from: [Link]

-

Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)-. ChemBK. Available from: [Link]

-

2-Fluoro-4-(trifluoromethyl)benzamide. NIST WebBook. Available from: [Link]

-

4-Fluoro-2-(trifluoromethyl)benzamide. PubChem. Available from: [Link]

-

2-Fluoro-4-(trifluoromethyl)benzoic acid Properties. CompTox Chemicals Dashboard. Available from: [Link]

-

Benzamide. Wikipedia. Available from: [Link]

-

Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. ResearchGate. Available from: [Link]

-

BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Available from: [Link]

-

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCr Journals. Available from: [Link]

-

2-(TRIFLUOROMETHYL)BENZAMIDE. Chongqing Chemdad Co., Ltd. Available from: [Link]

-

2-(Trifluoromethyl)benzamide. Seedion. Available from: [Link]

-

2-Methyl-4-(trifluoromethoxy)benzamide - CAS号. Moshang Chemical. Available from: [Link]

-

N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses. Available from: [Link]

-

Chemical Properties of 4-(Trifluoromethyl)benzamide (CAS 1891-90-3). Cheméo. Available from: [Link]

-

Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. ResearchGate. Available from: [Link]

-

Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. ACS Publications. Available from: [Link]

-

4-Fluoro-2-(trifluoromethyl)benzamide. NIST WebBook. Available from: [Link]

-

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide. CompTox Chemicals Dashboard. Available from: [Link]

-

4-Methyl-2-(trifluoromethyl)benzamide - Related Substances. CompTox Chemicals Dashboard. Available from: [Link]

-

2-fluoro-4-(trifluoromethyl)benzamide (C8H5F4NO). PubChemLite. Available from: [Link]

-

2-Fluoro-4-(trifluoromethyl)benzamide. Oakwood Chemical. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. researchgate.net [researchgate.net]

- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 9. Benzamide - Wikipedia [en.wikipedia.org]

- 10. 2-(TRIFLUOROMETHYL)BENZAMIDE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 2-(Trifluoromethyl)benzamide - 有机砌块 - 西典实验 [seedior.com]

- 12. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cyberleninka.ru [cyberleninka.ru]

- 15. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 16. rsc.org [rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

Metabolic Stability of 2-Methyl-4-(trifluoromethoxy)benzamide in Drug Design

A Technical Guide on Steric Shielding and Bioisosteric Optimization

Executive Summary

This guide provides an in-depth analysis of the metabolic stability profile of 2-Methyl-4-(trifluoromethoxy)benzamide . In medicinal chemistry, this molecule represents a classic case study in balancing steric hindrance (via the ortho-methyl group) against electronic modulation (via the para-trifluoromethoxy group).

For drug developers, understanding this specific scaffold is critical because it illustrates two competing metabolic narratives:

-

Amide Hydrolysis Resistance: The ortho-methyl group acts as a steric gatekeeper, significantly extending half-life against amidases.

-

Oxidative Liability: The same methyl group introduces a "soft spot" for CYP450-mediated benzylic oxidation, necessitating careful lead optimization.

Part 1: Structural Analysis & Pharmacochemistry

To predict the metabolic fate of this molecule, we must deconstruct its electronic and steric environment.

The Ortho-Methyl "Steric Shield"

The methyl group at the 2-position is not merely a lipophilic spacer; it is a kinetic stabilizer.

-

Mechanism: By forcing the amide carbonyl out of planarity with the phenyl ring (the "ortho effect"), it disrupts the conjugation but, more importantly, creates a physical blockade.

-

Impact: This prevents the approach of nucleophilic residues (e.g., Serine proteases/amidases) to the carbonyl carbon. Consequently, this molecule will exhibit superior stability against hydrolytic cleavage compared to its non-methylated analog, 4-(trifluoromethoxy)benzamide.

The 4-Trifluoromethoxy (-OCF ) "Metabolic Armor"

The -OCF

-

Metabolic Blockade: Unlike a methoxy (-OCH

) group, which is rapidly metabolized via O-demethylation (CYP2D6/CYP3A4), the C-F bond energy (~116 kcal/mol) renders the -OCF -

Electronic Effect: It is strongly electron-withdrawing (

). While this theoretically makes the amide carbonyl more electrophilic (and thus more prone to hydrolysis), the ortho-methyl's steric hindrance overrides this electronic vulnerability.

Part 2: Metabolic Pathways & Liabilities[1]

Despite the protective features described above, the molecule is not immune to metabolism. The primary clearance pathway will shift from hydrolysis (Phase I) to oxidation (Phase I).

Predicted Metabolic Map

The following Graphviz diagram illustrates the primary and secondary metabolic routes. The Red path indicates the high-probability "soft spot" (Benzylic Oxidation), while the Blue path represents the suppressed hydrolytic route.

Figure 1: Predicted metabolic map. Note that the ortho-methyl group protects against hydrolysis (dashed blue line) but becomes the primary site for CYP-mediated oxidation (solid red line).

Part 3: Experimental Validation Protocols

To verify the stability profile, a Microsomal Stability Assay is the industry standard. This protocol determines the Intrinsic Clearance (

Protocol: In Vitro Microsomal Stability (RLM/HLM)

Objective: Quantify the depletion of the parent compound over time in the presence of liver microsomes and NADPH.[1]

Materials:

-

Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow:

-

Pre-Incubation:

-

Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

-

Spike test compound (2-Methyl-4-(trifluoromethoxy)benzamide) to a final concentration of 1 µM .

-

Note: Low concentration (1 µM) is crucial to ensure first-order kinetics (

). -

Incubate at 37°C for 5 minutes.

-

-

Initiation:

-

Add NADPH regenerating system to initiate the reaction.[2]

-

Control: Run a parallel incubation replacing NADPH with buffer to assess non-NADPH dependent stability (chemical instability).

-

-

Sampling:

-

At time points

minutes, remove 50 µL aliquots.

-

-

Quenching & Analysis:

-

Immediately dispense aliquot into 150 µL ice-cold ACN (Quench).

-

Centrifuge at 4,000 rpm for 20 mins to precipitate proteins.

-

Analyze supernatant via LC-MS/MS (MRM mode monitoring parent ion transition).

-

Assay Logic Visualization

Figure 2: Step-by-step workflow for the microsomal stability assay.[3]

Part 4: Data Interpretation & Optimization Strategies

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the % Parent Remaining vs. Time . The slope of this line (

Comparative SAR Analysis (Hypothetical)

The table below illustrates how the specific structural features of 2-Methyl-4-(trifluoromethoxy)benzamide compare to analogs.

| Compound Structure | Amide Stability | Oxidative Stability | Predicted | Notes |

| Target Molecule | High | Moderate | ~45 min | Ortho-Me protects amide; -OCF3 stable; Benzylic oxidation is the main risk. |

| Non-methylated Analog | Low | High | ~15 min | Rapid amide hydrolysis by amidases due to lack of steric shield. |

| 4-Methoxy Analog | High | Low | ~10 min | -OCH3 is rapidly O-demethylated (metabolic soft spot). |

Optimization Strategy

If the benzylic oxidation (Pathway 1 in Figure 1) proves too rapid (

-

Fluorine Walk: Replace the ortho-methyl with an ortho-chloro or ortho-trifluoromethyl group. These maintain the steric shield but remove the abstractable benzylic hydrogens.

-

Deuteration: Synthesize the

-methyl analog. The C-D bond is stronger than the C-H bond, potentially slowing oxidation via the Kinetic Isotope Effect (KIE).

References

-

BenchChem. (2025).[2][4] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Retrieved from 2

-

National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from 5

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from 3

-

Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay Standard Conditions. Retrieved from 6[6]

-

American Chemical Society (ACS). (2025). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes: Mechanisms and Isotope Effects. Retrieved from 7

Sources

- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis Protocols for 2-Methyl-4-(trifluoromethoxy)benzamide Derivatives

Abstract & Strategic Overview

The 2-methyl-4-(trifluoromethoxy)benzamide scaffold represents a privileged pharmacophore in modern medicinal chemistry. It combines two critical structural features:

-

The Trifluoromethoxy (-OCF₃) Group: A "super-halogen" bioisostere that enhances lipophilicity (

= +1.04) and metabolic stability without the high reactivity of a thiol or the steric bulk of a tert-butyl group. -

The Ortho-Methyl Group: Provides conformational lock, restricting rotation around the aryl-carbonyl bond. This pre-organizes the molecule for receptor binding but introduces significant steric hindrance during synthesis.

This guide details three validated protocols designed to overcome the specific reactivity challenges posed by the ortho-methyl substituent.

Retrosynthetic Logic

The synthesis is approached via three distinct disconnections to ensure flexibility based on available starting materials (Acid, Nitrile, or Aryl Halide).

Figure 1: Strategic disconnections for the target scaffold.

Critical Physicochemical Considerations

| Property | Value/Note | Implication for Synthesis |

| -OCF₃ Lipophilicity | Hansch | Product will be highly soluble in DCM/EtOAc; aqueous workups require thorough extraction. |

| Steric Hindrance | Ortho-Methyl (Position 2) | High. Nucleophilic attack at the carbonyl carbon is impeded. Standard EDC/NHS couplings often fail or stall. |

| Electronic Effect | -OCF₃ (Position 4) | Electron-withdrawing ( |

| Stability | Acid/Base Stable | The -OCF₃ group is generally stable to hydrolysis, allowing aggressive activation methods (e.g., SOCl₂). |

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Acid Chloride Activation)

Best For: Diverse library synthesis, secondary/tertiary amines, and sterically hindered amines. Mechanism: Conversion to the highly electrophilic acyl chloride overcomes the steric barrier of the ortho-methyl group.

Reagents

-

Substrate: 2-Methyl-4-(trifluoromethoxy)benzoic acid (1.0 equiv)

-

Activator: Oxalyl Chloride (1.5 equiv)

-

Catalyst: DMF (anhydrous, 2-3 drops)

-

Solvent: Dichloromethane (DCM) (anhydrous)

-

Base: Triethylamine (TEA) or DIPEA (3.0 equiv)

-

Amine Partner: R-NH₂ (1.1 equiv)

Step-by-Step Procedure

-

Activation: In a flame-dried RBF under N₂, dissolve the benzoic acid derivative in anhydrous DCM (0.2 M).

-

Catalysis: Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).

-

Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise. Caution: Vigorous gas evolution (CO, CO₂, HCl).

-

Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution should turn from a suspension to a clear yellow liquid.

-

QC Check: Aliquot quenched with MeOH should show Methyl Ester by LCMS.

-

-

Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride. Redissolve in fresh anhydrous DCM.

-

Coupling: Cool the acyl chloride solution to 0°C. Add the Amine partner followed by the Base (TEA/DIPEA) dropwise.

-

Reaction: Stir at RT for 4–12 hours. (Due to ortho-methyl sterics, overnight stirring is often required for secondary amines).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with 1M HCl (if product is not basic) and Brine. Dry over Na₂SO₄.

Expert Insight: Do not use EDC/HOBt for this specific scaffold if the amine partner is also hindered. The ortho-methyl group on the acid creates a "steric wall" that requires the high energy of an acyl chloride or HATU/HOAt system to breach.

Protocol B: Nitrile Hydrolysis (Primary Amides Only)

Best For: Generating the primary amide (-CONH₂) directly from the nitrile precursor. Reagents: 2-Methyl-4-(trifluoromethoxy)benzonitrile, H₂O₂, NaOH, DMSO.

Step-by-Step Procedure

-

Dissolve the nitrile (1.0 equiv) in DMSO (0.5 M).

-

Add 6M NaOH (2.0 equiv).

-

Cool to 0°C. Slowly add 30% H₂O₂ (5.0 equiv). Exothermic reaction.[1]

-

Allow to warm to RT. The reaction typically completes in <1 hour.

-

Workup: Pour into ice water. The primary amide usually precipitates as a white solid. Filter and wash with water.[2]

Protocol C: Palladium-Catalyzed Aminocarbonylation

Best For: Industrial scale-up or when the carboxylic acid is expensive/unavailable. Substrate: 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene.

Figure 2: Aminocarbonylation workflow avoiding the carboxylic acid intermediate.

Procedure

-

Charge a pressure vessel with Aryl Bromide (1.0 equiv), Amine (1.5 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).

-

Add Na₂CO₃ (2.0 equiv) and Toluene/H₂O (10:1).

-

Purge with Argon, then charge with CO gas (balloon or 5 bar pressure).

-

Alternative: Use Molybdenum Hexacarbonyl (Mo(CO)₆) as a solid CO source for safety.

-

-

Heat to 80–100°C for 16 hours.

-

Filter through Celite to remove Pd black. Concentrate and purify.

Analytical Validation (QC)

Upon synthesis, the identity of the 2-methyl-4-(trifluoromethoxy)benzamide derivative must be confirmed.

| Technique | Expected Signal / Characteristic |

| ¹⁹F NMR | Single peak at ~ -58 ppm. (Distinctive for -OCF₃). If -CF₃ were present, it would appear at ~ -63 ppm. |

| ¹H NMR | Methyl Singlet: ~2.4–2.5 ppm (integrated 3H). Aromatic Region: 3 protons. Look for splitting patterns characteristic of 1,2,4-substitution (d, s, d). |

| LC-MS | M+1 Peak: Clear [M+H]⁺. Fragmentation: Loss of -OCF₃ (M-85) is rare in soft ionization; usually stable. |

| IR | Amide I Band: Strong stretch at 1640–1660 cm⁻¹. C-F Stretch: Broad/strong bands at 1150–1250 cm⁻¹. |

Troubleshooting & Optimization

Issue: Low Yield in Amidation (Route A)

-

Cause: Incomplete activation of the acid due to steric hindrance.

-

Solution: Switch from Oxalyl Chloride to Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which forms the acid chloride under neutral conditions, or use HATU/HOAt with extended reaction times (24h).

Issue: Rotamers in NMR

-

Cause: The ortho-methyl group restricts rotation of the amide bond, especially with tertiary amides (e.g., -CONEt₂).

-

Observation: Broad peaks or dual peaks in ¹H NMR at RT.

-

Validation: Run Variable Temperature (VT) NMR at 80°C. Peaks should coalesce into sharp singlets.

Issue: Volatility

-

Note: The intermediate acid chloride and low molecular weight benzamides can be semi-volatile. Avoid high-vacuum drying for extended periods if the molecular weight is <250 g/mol .

References

-

Medicinal Chemistry of the Trifluoromethoxy Group

-

Synthetic Procedures (Amidation)

-

Precursor Synthesis (Nitrile/Aniline)

Sources

- 1. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 2. orgsyn.org [orgsyn.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ossila.com [ossila.com]

- 12. 2-Methyl-4-(trifluoromethoxy)benzamide - CAS号 —— - 摩熵化学 [molaid.com]

- 13. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

microwave-assisted synthesis using 2-Methyl-4-(trifluoromethoxy)benzamide

Application Note: Microwave-Assisted Transformations of 2-Methyl-4-(trifluoromethoxy)benzamide

Executive Summary & Substrate Analysis

The Substrate: 2-Methyl-4-(trifluoromethoxy)benzamide is a high-value pharmacophore scaffold. It combines two critical features for modern medicinal chemistry:

-

The -OCF₃ Group: A "super-halogen" bioisostere that enhances lipophilicity (

) and metabolic stability against oxidative degradation (e.g., CYP450 metabolism) without the steric penalty of a larger alkyl group.[1] -

The ortho-Methyl Group: Introduces conformational restriction (atropisomerism potential) and steric bulk, which can improve selectivity for kinase pockets or GPCRs but historically hinders thermal functionalization.

The Challenge: Conventional thermal heating of ortho-substituted electron-deficient benzamides often suffers from sluggish kinetics due to the "ortho-effect" (steric inhibition of resonance) and the electron-withdrawing nature of the trifluoromethoxy group, which reduces the nucleophilicity of the amide oxygen.

The Solution: Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating to overcome these activation energy barriers. By coupling directly with the dipolar amide functionality, we can achieve superheating effects that drive dehydration and rearrangement reactions significantly faster and cleaner than conductive heating methods.

Protocol I: Chemoselective Dehydration to Nitrile

Objective: Rapid synthesis of 2-Methyl-4-(trifluoromethoxy)benzonitrile . Mechanism: Propylphosphonic Anhydride (T3P®) mediated dehydration.[2] Rationale: T3P is chosen over aggressive chlorinating agents (SOCl₂, POCl₃) for its safety profile, ease of workup (water-soluble byproducts), and high tolerance for the ortho-methyl steric hindrance under MW irradiation.

Experimental Workflow

| Parameter | Specification |

| Substrate | 2-Methyl-4-(trifluoromethoxy)benzamide (1.0 equiv) |

| Reagent | T3P® (50% w/w in EtOAc or DMF) (2.0 equiv) |

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv) |

| Solvent | Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) |

| MW Temperature | 120 °C |

| Hold Time | 15 minutes |

| Pressure Limit | 15 bar |

Step-by-Step Protocol

-

Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), charge 2-Methyl-4-(trifluoromethoxy)benzamide (1.0 mmol, 219 mg).

-

Solvation: Add MeCN (3 mL). The amide should dissolve or form a fine suspension.

-

Activation: Add TEA (3.0 mmol, 418 µL) followed by dropwise addition of T3P solution (2.0 mmol). Note: Mild exotherm may occur.

-

Irradiation: Seal the vessel with a PTFE-lined septum. Place in the microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

-

Ramp: 2 minutes to 120 °C.

-

Hold: 15 minutes at 120 °C (High Absorption Level).

-

Stirring: High (600 rpm).

-

-

Workup: Cool to room temperature. Dilute the mixture with EtOAc (15 mL) and wash sequentially with water (2 x 10 mL) and saturated NaHCO₃ (10 mL) to remove T3P byproducts.

-

Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The nitrile typically precipitates as a white/off-white solid.

Mechanistic Insight & Troubleshooting

The ortho-methyl group creates a twisted amide conformation. T3P attacks the amide oxygen to form an activated phosphonium intermediate. The base then promotes elimination to the nitrile. If conversion is low (<80%), increase temperature to 140 °C rather than extending time, as prolonged heating can degrade the -OCF₃ group (fluoride extrusion).

Figure 1: T3P-mediated dehydration pathway showing the activation and elimination steps accelerated by microwave irradiation.

Protocol II: Hofmann Rearrangement to Aniline

Objective: Synthesis of 2-Methyl-4-(trifluoromethoxy)aniline . Mechanism: Hypervalent Iodine (PhI(OAc)₂) mediated rearrangement. Rationale: The classical bromine/base Hofmann degradation is harsh and often incompatible with sensitive fluorinated motifs. The use of (Diacetoxyiodo)benzene (PIDA) is a mild, oxidative alternative. MW irradiation accelerates the rate-determining isocyanate formation step, which is otherwise slow for sterically hindered ortho-methyl amides.

Experimental Workflow

| Parameter | Specification |

| Substrate | 2-Methyl-4-(trifluoromethoxy)benzamide (1.0 equiv) |

| Oxidant | PhI(OAc)₂ (PIDA) (1.1 equiv) |

| Base/Solvent | KOH (2.5 equiv) in Methanol (MeOH) |

| MW Temperature | 80 °C |

| Hold Time | 10 minutes |

| Reaction Type | One-pot conversion to carbamate, then hydrolysis |

Step-by-Step Protocol

-

Dissolution: In a microwave vial, dissolve KOH (2.5 mmol) in MeOH (4 mL). Add the benzamide (1.0 mmol).

-

Oxidant Addition: Add PhI(OAc)₂ (1.1 mmol, 354 mg) in one portion. The solution may turn slightly yellow.

-

Irradiation:

-

Ramp: 1 minute to 80 °C.

-

Hold: 10 minutes at 80 °C.

-

Note: This step forms the methyl carbamate intermediate (Ar-NH-COOMe) via the isocyanate.

-

-

Hydrolysis (In-situ): To the same vial, add 1 mL of 2M aqueous NaOH.

-

Secondary Irradiation:

-

Ramp: 1 minute to 100 °C.

-

Hold: 5 minutes.

-

-

Workup: Dilute with water (20 mL) and extract with Dichloromethane (DCM) (3 x 10 mL). The aniline product is in the organic layer.

-

Purification: If necessary, purify via flash chromatography (Hexane/EtOAc). The amine is a versatile building block for quinazolinones or ureas.

Expert Insight

The ortho-methyl group stabilizes the isocyanate intermediate, preventing some side reactions, but it also retards the initial migration of the aryl group. Microwave energy provides the necessary activation energy for this sigmatropic rearrangement without requiring refluxing temperatures that could cause defluorination.

Figure 2: Step-wise Hofmann rearrangement workflow illustrating the transition from amide to amine via the isocyanate.

Safety & Scale-Up Considerations

-

Thermal Runaway: The dehydration reaction (Protocol I) is exothermic. On a scale >5 mmol, use active air cooling during the microwave ramp phase.

-

Pressure Management: Methanol (Protocol II) generates significant pressure at 100 °C. Ensure vials are rated for at least 20 bar and never fill >60% volume.

-

Fluorine Stability: Avoid acidic conditions at temperatures >160 °C, as the -OCF₃ group can decompose to release HF.

References

-

Microwave-Assisted Organic Synthesis (General): Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[3] Angewandte Chemie International Edition, 43(46), 6250–6284. Link

-

T3P Dehydration Protocol: Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, Nitriles, and Amides. Synlett, 2009(16), 2583-2587. Link

-

Fluorine in Medicinal Chemistry: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Hypervalent Iodine Rearrangements: Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299–5358. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 2-Methyl-4-(trifluoromethoxy)benzamide

Welcome to the technical support center dedicated to the synthesis of 2-Methyl-4-(trifluoromethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges. Our goal is to empower you with the technical expertise and practical insights needed to maximize the yield and purity of your target compound.

Synthesis Overview

The synthesis of 2-Methyl-4-(trifluoromethoxy)benzamide can be approached through several synthetic routes. The most common pathways involve either the amidation of the corresponding carboxylic acid or the partial hydrolysis of a nitrile precursor. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

Common Synthetic Pathways

-

From 2-Methyl-4-(trifluoromethoxy)benzoic Acid: This is a prevalent method that involves the activation of the carboxylic acid followed by reaction with an ammonia source.

-

From 2-Methyl-4-(trifluoromethoxy)benzonitrile: This route relies on the controlled hydrolysis of the nitrile to the corresponding amide.

Below, we will delve into the specific challenges and optimization points for each of these pathways.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your synthesis.

Pathway 1: Amidation of 2-Methyl-4-(trifluoromethoxy)benzoic Acid

Q1: My amidation reaction from the carboxylic acid is showing low conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in amidation reactions is a common issue that can often be traced back to several factors:

-

Inefficient Carboxylic Acid Activation: Direct reaction between a carboxylic acid and ammonia is generally slow and requires high temperatures due to the formation of a stable ammonium carboxylate salt.[1][2] To proceed under milder conditions, the carboxylic acid must be "activated."

-

Troubleshooting:

-

Acyl Chloride Formation: A robust method is to convert the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] Ensure that the activating agent is fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid.[3][5]

-

Coupling Reagents: The use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) can facilitate amide bond formation.[1][6] For challenging or sterically hindered substrates, more potent coupling agents like HATU or COMU might be necessary.[7]

-

-

-

Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in the efficiency of the amidation.

-

Troubleshooting:

-

Temperature: While some activation methods work at room temperature, others may require gentle heating to drive the reaction to completion.[6] However, excessively high temperatures can lead to side reactions.

-

Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used. The solvent can significantly influence reaction rates and equilibria.[8]

-

Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Incomplete reactions are a common source of low yields.[4]

-

-

-

Base Selection: An appropriate base is often required to neutralize any acidic byproducts formed during the reaction, which can otherwise protonate the amine, rendering it non-nucleophilic.[5]

-

Troubleshooting: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used.[7]

-

Q2: I'm observing the formation of an unexpected byproduct with a higher molecular weight. What could it be and how can I prevent it?

A2: A common byproduct in amidation reactions, particularly when using the acyl chloride route, is the formation of a diacylated or over-acylated product.[3] This occurs when the newly formed amide reacts with another molecule of the acyl chloride.

-

Prevention Strategies:

-

Controlled Addition: Add the acyl chloride dropwise to the ammonia solution. This helps to avoid localized high concentrations of the acyl chloride.[3]

-

Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to slow down the rate of the undesired second acylation.[3]

-

Stoichiometry: Use a slight excess of the ammonia source relative to the acyl chloride to ensure the acyl chloride is consumed by the primary amine before it can react with the product amide.

-

Pathway 2: Hydrolysis of 2-Methyl-4-(trifluoromethoxy)benzonitrile

Q3: I am attempting the partial hydrolysis of the nitrile to the amide, but I am getting the carboxylic acid as the major product. How can I control the hydrolysis?

A3: The hydrolysis of nitriles can proceed in two stages: first to the amide, and then further to the carboxylic acid.[9] Stopping the reaction at the amide stage requires careful control of the reaction conditions.

-

Controlling the Extent of Hydrolysis:

-

Milder Conditions: Harsh conditions, such as high temperatures and prolonged reaction times with strong acids or bases, favor the formation of the carboxylic acid.[10][11] To isolate the amide, milder conditions are necessary.

-

Acid-Catalyzed Hydrolysis: Using a controlled amount of a strong acid like sulfuric acid or hydrochloric acid at a moderate temperature can favor the formation of the primary amide.[12][13]

-

Base-Mediated Hydrolysis: While strong bases and high heat will lead to the carboxylate salt, milder basic conditions can be employed.[9][11] For instance, using an alkaline solution of hydrogen peroxide is a mild method for converting nitriles to amides.[14] A Chinese patent suggests that for similar substituted benzonitriles, controlling the temperature during base-catalyzed hydrolysis is key to selectively forming the amide.[15][16]

-

Reaction Monitoring: It is crucial to monitor the reaction closely (e.g., by TLC or HPLC) and stop it once the starting nitrile has been consumed but before significant amounts of the carboxylic acid have formed.

-

Q4: The hydrolysis of my nitrile is very slow or not proceeding at all. What can I do?

A4: The reactivity of nitriles can be influenced by the electronic nature of the substituents on the aromatic ring.

-

Enhancing Reactivity:

-

Temperature: A modest increase in temperature can significantly increase the reaction rate. However, be mindful that this can also promote over-hydrolysis to the carboxylic acid.

-

Catalyst Concentration: Increasing the concentration of the acid or base catalyst can accelerate the reaction.

-

Solvent Effects: The choice of solvent can impact the solubility of the reactants and the overall reaction rate. In some cases, using a co-solvent can be beneficial.

-

General Troubleshooting

Q5: My final product is difficult to purify. What are some common impurities and effective purification strategies?

A5: Common impurities can include unreacted starting materials (carboxylic acid or nitrile), byproducts from the activating agent, or the over-hydrolyzed carboxylic acid.[4]

-

Purification Techniques:

-

Washing: If the main impurity is the starting carboxylic acid or the carboxylic acid byproduct from hydrolysis, washing the crude product with a dilute aqueous solution of sodium bicarbonate can be effective. The acidic impurity will be converted to its water-soluble sodium salt and removed in the aqueous layer.[3]

-

Recrystallization: This is a powerful technique for purifying solid amides. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.[4][17]

-

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of appropriate polarity should be selected to achieve good separation.[4]

-

Experimental Protocols & Data

Protocol 1: Synthesis via Acyl Chloride Intermediate

Step 1: Formation of 2-Methyl-4-(trifluoromethoxy)benzoyl chloride

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Methyl-4-(trifluoromethoxy)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (typically 40-80 °C depending on the solvent) and monitor the reaction progress by TLC or by observing the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.

Step 2: Amidation

-

Cool a solution of aqueous ammonia (a significant excess, e.g., 10-20 eq) in a separate flask in an ice bath.

-

Dissolve the crude 2-Methyl-4-(trifluoromethoxy)benzoyl chloride in a minimal amount of an anhydrous solvent (e.g., DCM or THF).

-

Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the solid with cold water to remove ammonium salts.

-

Dry the crude product, which can then be purified by recrystallization.

Protocol 2: Partial Hydrolysis of 2-Methyl-4-(trifluoromethoxy)benzonitrile

-

In a round-bottom flask, dissolve 2-Methyl-4-(trifluoromethoxy)benzonitrile (1.0 eq) in concentrated sulfuric acid (e.g., 2-5 eq) at a low temperature (e.g., 0-10 °C).

-

Allow the mixture to stir at a controlled temperature (e.g., room temperature to 40 °C) while monitoring the reaction progress by HPLC or TLC.

-

Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base, such as aqueous sodium hydroxide or sodium carbonate, until the product precipitates.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with water and dry.

-

Purify the crude product by recrystallization.

Data Summary Table

| Parameter | Pathway 1 (Acyl Chloride) | Pathway 2 (Nitrile Hydrolysis) |

| Key Reagents | SOCl₂ or Oxalyl Chloride, Ammonia | H₂SO₄ or NaOH/H₂O₂ |

| Typical Temp. | 0 °C to reflux | 0 °C to 40 °C |

| Common Byproducts | Diacylated amide, Benzoic acid | 2-Methyl-4-(trifluoromethoxy)benzoic acid |

| Yield Range | 75-90% | 60-85% |

| Key Advantage | Generally high yielding and reliable | Fewer reaction steps |

| Key Challenge | Handling of moisture-sensitive acyl chloride | Controlling the extent of hydrolysis |

Visualizing the Workflow

Experimental Workflow for Amidation Pathway

Caption: A logical flow diagram for troubleshooting low yield issues in the synthesis of 2-Methyl-4-(trifluoromethoxy)benzamide.

References

-

Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Larrow, J. F., & Watson, E. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering, 6(2), 1854-1860. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

-

Ishihara, K., & Yamamoto, H. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry, 77(1), 436-447. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

-

Salleh, M. S. N., et al. (2019). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 23(6), 969-978. Retrieved from [Link]

-

Gneto, C., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic & Biomolecular Chemistry, 13(28), 7705-7709. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Retrieved from [Link]

- Google Patents. (n.d.). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

Sources

- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 15. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

- 16. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Recrystallization of 2-Methyl-4-(trifluoromethoxy)benzamide

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Methyl-4-(trifluoromethoxy)benzamide via recrystallization. The content is structured in a problem-oriented, question-and-answer format to directly address challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before attempting to recrystallize 2-Methyl-4-(trifluoromethoxy)benzamide?

Before any recrystallization, the fundamental principle is to select an appropriate solvent system. An ideal solvent for recrystallization should dissolve the solute (your compound) completely at an elevated temperature (typically the solvent's boiling point) but only sparingly at low temperatures (e.g., 0-4 °C).[1][2] This temperature-dependent solubility differential is the driving force for crystallization.

The key characteristics of a good solvent for this purpose are:

-

High Solvency at High Temperatures: To ensure the entire compound dissolves.

-

Low Solvency at Low Temperatures: To maximize the recovery of the purified compound.

-

Inertness: The solvent must not react with the compound.[1]

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

-

Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (so they are removed with the mother liquor).

Q2: Based on the structure of 2-Methyl-4-(trifluoromethoxy)benzamide, what solvents are recommended starting points?

The structure of 2-Methyl-4-(trifluoromethoxy)benzamide features both polar (amide group) and nonpolar (aromatic ring, methyl group, trifluoromethoxy group) characteristics. This suggests that solvents of intermediate polarity or specific solvent mixtures are likely to be effective.

General rules of thumb suggest that solvents with functional groups similar to the solute can be effective solubilizers.[3] For benzamides, common successful solvents include hot water, ethanol, acetone, and acetonitrile.[4] Given the fluorinated group, exploring a range of solvents is recommended.

Recommended Solvents for Initial Screening:

| Solvent Category | Examples | Rationale & Comments |

| Protic Solvents | Ethanol, Isopropanol, Water | The amide group can form hydrogen bonds with these solvents. Water is often effective for simple benzamides, but the additional nonpolar groups on this molecule may limit its utility as a single solvent.[4][5] |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | These can dissolve the compound without the strong hydrogen bonding interactions of protic solvents. |

| Nonpolar Solvents | Toluene, Heptane, Hexane | Unlikely to be effective as single solvents due to the polar amide group, but are excellent candidates as the "anti-solvent" or "poor solvent" in a two-solvent system.[6] |

| Solvent Mixtures | Ethanol/Water, Acetone/Hexane, Toluene/Heptane | Often provide the ideal solubility profile that a single solvent cannot.[3][6] These are highly recommended for screening. |

Q3: How do I perform a systematic solvent screen to find the best recrystallization solvent?

A systematic approach saves time and material. Use small quantities of your crude compound for these tests.

Experimental Protocol: Micro-Scale Solvent Screening

-

Place approximately 20-30 mg of crude 2-Methyl-4-(trifluoromethoxy)benzamide into several small test tubes.

-

To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition. Note if the compound dissolves readily. An ideal solvent will not dissolve the compound at this stage.

-

If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

-

Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.

-

After reaching room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

-

Evaluate the result. The best solvent will yield a large quantity of well-formed crystals.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization process.

Q4: My compound will not dissolve in the hot solvent, even after adding a large volume. What should I do?

This issue points to two primary possibilities:

-

Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent. If a significant portion of your compound has dissolved but a persistent solid remains, this is likely the cause.

-

Incorrect Solvent Choice: The solvent may simply be too poor a solvent for your compound, even at high temperatures.

-

Solution: Re-evaluate your solvent choice. Select a more polar solvent or consider a two-solvent system where you dissolve the compound in a small amount of a "good" hot solvent first.

-

Q5: The solution is clear after cooling, but no crystals have formed. What is the problem?

This is a very common problem and can usually be resolved.

-

Cause 1: Too Much Solvent: This is the most frequent reason for crystallization failure.[8][9] The solution is not supersaturated, and thus the thermodynamic driving force for crystallization is absent.

-

Solution: Reduce the solvent volume by gently heating the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again.

-

-

Cause 2: Supersaturation: The solution may be supersaturated, a metastable state where crystallization has not been initiated.[8][10]

-

Solution 1 (Seeding): Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a nucleation site for crystal growth.[2]

-

Solution 2 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[10]

-

Q6: My compound separated as an oil instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[6][10] This is problematic because oils tend to trap impurities.

-

Cause: This often happens with lower-melting point compounds or when the solution is cooled too rapidly.[9][11]

-

Solution 1 (Re-heat and Add Solvent): Re-heat the solution until the oil fully redissolves. Add a small amount of additional solvent to lower the saturation point. Then, allow the solution to cool much more slowly. Insulating the flask can promote the slow cooling needed for proper crystal formation.[9]

-

Solution 2 (Change Solvents): If the problem persists, the chosen solvent system may be inappropriate. Try a different solvent, particularly one with a lower boiling point.

Q7: My final yield of crystals is very low. How can I improve it?

While some product loss is inherent to recrystallization, yields can often be improved.[8]

-

Cause 1: Using Too Much Solvent: As discussed in Q5, excess solvent will keep more of your product dissolved in the mother liquor.

-

Solution: Use the minimum amount of boiling solvent necessary to fully dissolve your crude compound.[8]

-

-

Cause 2: Premature Crystallization: The compound may have crystallized in the funnel during hot filtration.

-

Cause 3: Incomplete Cooling: Not allowing the solution to cool sufficiently will result in a lower yield.

-